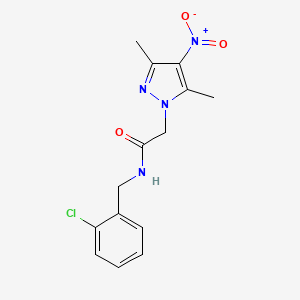
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione, also known as ethyl-2-hydroxy-4-(4-ethylbenzylidene)-5-oxo-1,3-diazinane-3-carboxylate, is a heterocyclic compound with potential pharmaceutical properties. This compound is synthesized by the condensation reaction of 4-ethylbenzaldehyde and ethyl acetoacetate with hydrazine hydrate.
作用機序
The mechanism of action of 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of inflammatory cytokines and the modulation of oxidative stress. It has also been suggested that this compound may act as a free radical scavenger, thereby reducing oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that this compound possesses antioxidant, anti-inflammatory, and analgesic activities. This compound has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. It has also been shown to reduce oxidative stress in cells, thereby protecting against cellular damage. Additionally, this compound has been found to possess analgesic properties, reducing pain in animal models of pain.
実験室実験の利点と制限
The advantages of using 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione in lab experiments include its potential pharmaceutical properties, such as antioxidant, anti-inflammatory, and analgesic activities. Additionally, this compound is relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological targets.
将来の方向性
For the research on 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione include further studies on its potential pharmaceutical properties, including its use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific biological targets. Finally, the development of more specific derivatives of this compound may lead to the discovery of new drugs with improved pharmacological properties.
合成法
The synthesis of 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione involves the condensation reaction of 4-ethylbenzaldehyde and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is obtained as a yellow solid after recrystallization from ethanol.
科学的研究の応用
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione has been studied for its potential pharmaceutical properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities. This compound has been evaluated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use as a catalyst in organic synthesis.
特性
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13-8-10-15(11-9-13)22-20(25)16(19(24)21-22)12-14-6-5-7-17(18(14)23)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNUSADNCKOYAU-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OCC)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OCC)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)


![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)
![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)

